molecular formula C25H23ClF3N3O3S B299232 N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Cat. No. B299232
M. Wt: 538 g/mol
InChI Key: WHXJSAIMIYHODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug molecule. This compound is also known as TAK-063 and has been identified as a selective antagonist for the orexin-2 receptor. The orexin-2 receptor is a G protein-coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and energy homeostasis. TAK-063 has been found to have a high affinity for the orexin-2 receptor and can effectively block its activity.

Mechanism of Action

TAK-063 acts as a selective antagonist for the orexin-2 receptor. The orexin-2 receptor is expressed in several regions of the brain, including the hypothalamus, which is involved in the regulation of sleep-wake cycles and appetite. By blocking the activity of the orexin-2 receptor, TAK-063 can promote sleep and reduce food intake.
Biochemical and Physiological Effects:
TAK-063 has been found to have a high affinity for the orexin-2 receptor and can effectively block its activity. This results in a reduction in the levels of orexin-2 in the brain, which promotes sleep and reduces food intake. TAK-063 has also been found to reduce drug-seeking behavior in rats trained to self-administer cocaine.

Advantages and Limitations for Lab Experiments

TAK-063 has several advantages for use in lab experiments. It is a highly selective antagonist for the orexin-2 receptor, which makes it a useful tool for studying the role of the orexin-2 receptor in sleep-wake cycles, appetite, and addiction. TAK-063 has also been optimized for high purity and yield, which makes it easy to synthesize and use in experiments. However, TAK-063 has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing to maintain its effects. In addition, TAK-063 may have off-target effects that need to be carefully considered in experimental design.

Future Directions

TAK-063 has several potential future directions for research. One area of interest is the development of TAK-063 as a treatment for sleep disorders, obesity, and addiction. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-063 in humans. Another area of interest is the development of new compounds that target the orexin-2 receptor with greater selectivity and potency. This may lead to the development of more effective treatments for sleep disorders, obesity, and addiction. Finally, TAK-063 may have potential applications in other areas of research, such as the regulation of mood and stress.

Synthesis Methods

The synthesis of TAK-063 involves a multi-step process that starts with the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-oxo-2-(4-phenylpiperazin-1-yl)acetic acid to form an amide intermediate. This intermediate is then treated with benzenesulfonyl chloride in the presence of a base to give the final product, TAK-063. The synthesis of TAK-063 has been reported in several scientific publications and has been optimized to yield high purity and yield.

Scientific Research Applications

TAK-063 has been extensively studied in preclinical models for its potential use as a treatment for sleep disorders, obesity, and addiction. Several studies have shown that TAK-063 can effectively block the activity of the orexin-2 receptor and promote sleep in animal models. TAK-063 has also been found to reduce food intake and body weight in obese rats. In addition, TAK-063 has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.

properties

Product Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

Molecular Formula

C25H23ClF3N3O3S

Molecular Weight

538 g/mol

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C25H23ClF3N3O3S/c26-23-12-11-20(17-22(23)25(27,28)29)32(36(34,35)21-9-5-2-6-10-21)18-24(33)31-15-13-30(14-16-31)19-7-3-1-4-8-19/h1-12,17H,13-16,18H2

InChI Key

WHXJSAIMIYHODR-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.